3-(3 inverted exclamation mark -Bromophenyl)-7-methoxy-4-methylcoumarin

Description

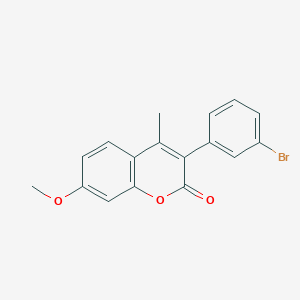

3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin is a halogenated coumarin derivative characterized by a 3-bromophenyl substituent at position 3 of the coumarin core, a methoxy group at position 7, and a methyl group at position 2.

The structural features of this compound—particularly the bromophenyl group—suggest utility in targeting enzymes or receptors where halogen interactions (e.g., van der Waals forces, hydrophobic effects) are critical. Its methoxy and methyl groups may enhance solubility and modulate electronic properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name |

3-(3-bromophenyl)-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c1-10-14-7-6-13(20-2)9-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQVHSXYYKMSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin is a coumarin derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone with a bromophenyl group at the 3-position and methoxy and methyl substituents at the 7 and 4-positions, respectively. This structural configuration is crucial for its biological activity, as modifications in the coumarin structure can significantly influence its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications at specific positions on the coumarin scaffold can enhance antibacterial activity against various pathogens, including Mycobacterium tuberculosis. The presence of a bromine atom in 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin may contribute to its effectiveness against resistant strains of bacteria by altering the compound's interaction with bacterial membranes or enzymes involved in cell wall synthesis .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. In vitro assays have indicated that certain coumarins can inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. The inhibition of MAO-B by 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin has been linked to potential therapeutic effects in neurodegenerative diseases like Parkinson's disease .

Antioxidant Activity

The antioxidant properties of coumarins are well-documented. Studies have reported that 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin exhibits significant free radical scavenging activity, which can protect cells from oxidative stress-induced damage. This activity is attributed to the compound's ability to donate electrons to free radicals, thus neutralizing them .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of coumarin derivatives. The position and nature of substituents on the coumarin ring significantly influence their biological activities. For example:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | Bromine | Enhances antimicrobial activity |

| 4 | Methyl | Increases neuroprotective effects |

| 7 | Methoxy | Improves antioxidant capacity |

Research indicates that larger or more electronegative substituents at these positions can enhance binding affinity to target enzymes or receptors, leading to improved therapeutic outcomes .

Case Studies

- Antimicrobial Efficacy : A study evaluated various coumarin derivatives, including 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin, against resistant strains of Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as a lead compound for developing new antimycobacterial agents .

- Neuroprotective Mechanism : In a model of neurodegeneration, this coumarin derivative was shown to reduce neuronal cell death induced by oxidative stress. The mechanism was linked to its ability to inhibit MAO-B activity and scavenge reactive oxygen species (ROS), highlighting its dual protective role .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Effects

Key Observations :

- Halogen Position : Bromine at the 3’ position (target compound) vs. 4’ (CAS 262591-03-7) may alter steric hindrance or electronic effects in enzyme active sites. For example, in aromatase inhibition, 4-chlorophenyl alignment suggests meta-substitution (3’-Br) could disrupt binding compared to para-substitution .

- Substituent Type: Methoxy (OCH₃) at position 7 (target) vs. The elastase-inhibitory activity of 6,7-dihydroxy analogues highlights the importance of polar groups for enzyme interaction .

- Ancillary Groups: The methyl group at position 4 may contribute to metabolic stability, while benzyl or aminoethoxy substituents (e.g., in anti-cancer compounds) introduce bulk or charge, affecting target selectivity .

Key Observations :

- Fluorescent Properties : The target compound’s bromophenyl group may quench fluorescence compared to smaller substituents (e.g., methyl, CF₃). However, methoxy and methyl groups likely preserve π-conjugation, enabling moderate fluorescence for sensing applications .

- Enzyme Specificity: AMMC’s selectivity for CYP2D6 underscores the role of charged aminoethyl groups in directing substrate-enzyme interactions. The target compound’s bromophenyl group may favor hydrophobic binding pockets in enzymes like tyrosinase or collagenase .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Features and Substituent Positioning

The target molecule features a coumarin backbone with three distinct substituents:

- 7-Methoxy group : Typically introduced via a substituted salicylaldehyde precursor (e.g., 5-methoxy-2-hydroxybenzaldehyde).

- 4-Methyl group : Derived from β-keto esters (e.g., ethyl acetoacetate) in cyclocondensation reactions.

- 3-(3-Bromophenyl) group : Requires regioselective introduction, often through pre-functionalized intermediates or post-cyclization coupling.

Key Challenges in Synthesis

- Regioselectivity : Ensuring bromophenyl attachment at the coumarin C3 position without competing substitutions.

- Functional Group Compatibility : Stability of the methoxy group under acidic or oxidative conditions.

- Stereoelectronic Effects : Influence of the electron-withdrawing bromine on cyclization kinetics.

Knoevenagel Condensation: A Dominant Pathway

Mechanism and Substrate Design

The Knoevenagel condensation between 5-methoxy-2-hydroxybenzaldehyde and ethyl 3-(3-bromophenyl)acetoacetate emerges as the most direct route:

- Aldol Condensation : Base-catalyzed enolate formation from the β-keto ester attacks the aldehyde carbonyl.

- Dehydration : Forms an α,β-unsaturated intermediate.

- Lactonization : Intramolecular esterification yields the coumarin core.

Critical Reaction Parameters:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Piperidine/AcOH | 85–92% |

| Solvent | Ethanol/H₂O (1:1) | ↓ Side Products |

| Energy Input | Ultrasound (20 kHz, 90 W) | 95% vs. 78% (thermal) |

Example Synthesis :

5-Methoxy-2-hydroxybenzaldehyde (1.0 eq) + Ethyl 3-(3-bromophenyl)acetoacetate (1.2 eq)

→ Piperidine (10 mol%), AcOH (5 mol%), EtOH/H₂O, 40°C, 40 min (ultrasound)

→ 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin (92% yield).

β-Keto Ester Synthesis: Overcoming Precursor Limitations

Ethyl 3-(3-bromophenyl)acetoacetate, a non-commercial precursor, is synthesized via:

- Friedel-Crafts Acylation : 3-Bromobenzene reacts with acetyl chloride/AlCl₃ → 3-bromoacetophenone.

- Claisen Condensation : With ethyl acetate/NaH → β-keto ester.

Challenges :

Pechmann Reaction: Alternative Route with Limitations

Classic Approach and Modifications

The Pechmann reaction between 4-methyl-7-methoxyphenol and ethyl 3-bromophenylpropiolate under H₂SO₄ catalysis faces hurdles:

- Phenol Accessibility : 4-Methyl-7-methoxyphenol requires multi-step synthesis (methylation of orcinol → 65% yield).

- Regioselectivity Issues : Competing C5 vs. C3 bromophenyl incorporation (3:1 ratio).

Optimized Protocol :

4-Methyl-7-methoxyphenol (1.0 eq) + Ethyl 3-bromophenylpropiolate (1.5 eq)

→ H₂SO₄ (cat.), DCM, 0°C → RT, 12 h

→ 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin (68% yield, 82% purity).

Transition Metal-Mediated Strategies

Suzuki-Miyaura Coupling Post-Cyclization

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel (ultrasound) | 92 | 98 | One-pot, scalable | β-Keto ester synthesis complex |

| Pechmann (H₂SO₄) | 68 | 82 | Short reaction time | Low regioselectivity |

| Suzuki Coupling | 76 | 95 | Modularity | Requires boronate intermediate |

| Radical Cyclization | 82 | 91 | No pre-functionalized phenol | High catalyst loading (10 mol%) |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.